molecular formula C9H7F4NO3 B8030804 1-Ethoxy-3-fluoro-2-nitro-4-(trifluoromethyl)benzene

1-Ethoxy-3-fluoro-2-nitro-4-(trifluoromethyl)benzene

Cat. No.: B8030804
M. Wt: 253.15 g/mol
InChI Key: JZIZHRNQMNEDKM-UHFFFAOYSA-N
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Description

1-Ethoxy-3-fluoro-2-nitro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H7F4NO3 It is characterized by the presence of ethoxy, fluoro, nitro, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Ethoxy-3-fluoro-2-nitro-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration: Introduction of the nitro group to the benzene ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Ethoxylation: Introduction of the ethoxy group.

    Trifluoromethylation: Addition of the trifluoromethyl group.

These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Ethoxy-3-fluoro-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The nitro and trifluoromethyl groups are electron-withdrawing, making the benzene ring less reactive towards electrophilic substitution.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents .

Scientific Research Applications

1-Ethoxy-3-fluoro-2-nitro-4-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethoxy-3-fluoro-2-nitro-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes. The ethoxy group can undergo hydrolysis, releasing ethanol and modifying the compound’s activity .

Comparison with Similar Compounds

1-Ethoxy-3-fluoro-2-nitro-4-(trifluoromethyl)benzene can be compared with similar compounds such as:

    1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene: Similar structure but different positioning of the fluoro group.

    3-Fluoro-4-nitrobenzotrifluoride: Lacks the ethoxy group but has similar nitro and trifluoromethyl groups.

These compounds share some chemical properties but differ in their reactivity and applications due to the variations in their functional groups and molecular structure .

Properties

IUPAC Name

1-ethoxy-3-fluoro-2-nitro-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO3/c1-2-17-6-4-3-5(9(11,12)13)7(10)8(6)14(15)16/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIZHRNQMNEDKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)C(F)(F)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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